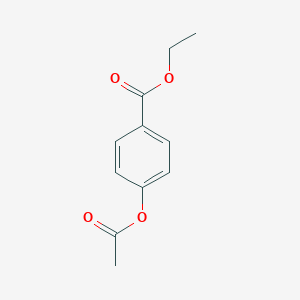

Ethyl p-acetoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl p-acetoxybenzoate, also known as ethyl 4-acetoxybenzoate or benzocaine ethyl ester, is a chemical compound that belongs to the class of esters. It is commonly used as a local anesthetic and a pain reliever in the medical and dental fields. Ethyl p-acetoxybenzoate is synthesized through a simple and efficient method, and its mechanism of action involves inhibiting the transmission of nerve impulses.

Mecanismo De Acción

The mechanism of action of Ethyl p-acetoxybenzoate p-acetoxybenzoate involves inhibiting the transmission of nerve impulses. It does this by blocking voltage-gated sodium channels in the cell membrane of neurons. This prevents the influx of sodium ions into the neuron, which is necessary for the generation of an action potential. Without an action potential, the neuron is unable to transmit signals, and the sensation of pain is blocked.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Ethyl p-acetoxybenzoate p-acetoxybenzoate are well-studied. It is a potent local anesthetic and a pain reliever. It is also a weak inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. Ethyl p-acetoxybenzoate has a low toxicity and is generally well-tolerated by the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl p-acetoxybenzoate has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also readily available and inexpensive. Ethyl p-acetoxybenzoate is a useful model compound for studying drug metabolism and toxicity. However, it has some limitations. It is a weak inhibitor of cytochrome P450 enzymes, which may limit its usefulness in certain experiments. It is also a local anesthetic and a pain reliever, which may confound the results of certain experiments.

Direcciones Futuras

There are several future directions for the study of Ethyl p-acetoxybenzoate p-acetoxybenzoate. One area of interest is the development of new analogs with improved potency and selectivity. Another area of interest is the study of the metabolism of Ethyl p-acetoxybenzoate p-acetoxybenzoate and its analogs in different species, such as rodents and humans. This can provide insights into the pharmacokinetics and toxicology of these compounds. Additionally, the use of Ethyl p-acetoxybenzoate p-acetoxybenzoate as a model compound for studying drug metabolism and toxicity can be expanded to include other classes of drugs.

Métodos De Síntesis

Ethyl p-acetoxybenzoate is synthesized through the esterification of p-hydroxybenzoic acid with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated through simple distillation. The yield of the reaction is typically high, and the product is obtained in a pure form.

Aplicaciones Científicas De Investigación

Ethyl p-acetoxybenzoate has a wide range of scientific research applications. It is commonly used as a local anesthetic and a pain reliever in the medical and dental fields. It is also used as a model compound in the study of drug metabolism and toxicity. Ethyl p-acetoxybenzoate is metabolized by the liver through hydrolysis to form p-hydroxybenzoic acid and ethanol. This process is similar to the metabolism of many drugs, and studying the metabolism of Ethyl p-acetoxybenzoate p-acetoxybenzoate can provide insights into the metabolism of other drugs.

Propiedades

Número CAS |

13031-45-3 |

|---|---|

Nombre del producto |

Ethyl p-acetoxybenzoate |

Fórmula molecular |

C11H12O4 |

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

ethyl 4-acetyloxybenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-14-11(13)9-4-6-10(7-5-9)15-8(2)12/h4-7H,3H2,1-2H3 |

Clave InChI |

ACGYGMKFCVDVHS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)OC(=O)C |

Sinónimos |

Ethyl-4-acetoxybenzoate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)

![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)